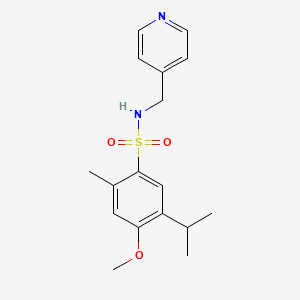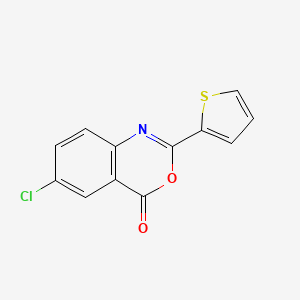![molecular formula C23H25NO3S2 B5307840 5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307840.png)
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as Morin hydrate, is a natural flavonoid compound that has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
The mechanism of action of 5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms such as scavenging free radicals, inhibiting inflammation, inducing apoptosis, and modulating signaling pathways.
Biochemical and Physiological Effects
This compound hydrate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, lower blood glucose levels, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. Additionally, it has low toxicity and is well-tolerated by animals. However, its poor solubility in water can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on 5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, the development of new formulations and delivery methods may improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, this compound hydrate is a natural flavonoid compound that has shown promise for its therapeutic potential in various diseases. Its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties make it a promising candidate for further research. While more research is needed to fully understand its mechanism of action and optimize its therapeutic potential, this compound hydrate represents a promising avenue for the development of new treatments for various diseases.
Métodos De Síntesis
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate is synthesized from this compound, a natural flavonoid found in various plants such as mulberry, fig, and osage orange. The synthesis method involves the reaction of this compound with thiosemicarbazide and acetic anhydride to form 5-(2-acetamido-4,6-dihydroxyphenyl)-2,4,6-triiodoisophthalic acid. This compound is then reacted with 4-sec-butylphenol and formaldehyde to form this compound hydrate.
Aplicaciones Científicas De Investigación
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
(5E)-5-[[3-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S2/c1-3-16(2)18-8-10-19(11-9-18)26-12-5-13-27-20-7-4-6-17(14-20)15-21-22(25)24-23(28)29-21/h4,6-11,14-16H,3,5,12-13H2,1-2H3,(H,24,25,28)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVNMFWABJAGL-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5307759.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307778.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)


![N-(2,3-dimethylbenzyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5307810.png)

![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![(3aR*,6aS*)-2-allyl-5-(cyclobutylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5307836.png)

![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5307864.png)